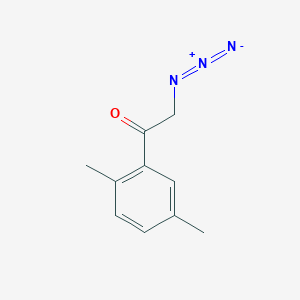

2-Azido-1-(2,5-Dimethylphenyl)ethan-1-on

Übersicht

Beschreibung

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

2-Azido-1-(2,5-Dimethylphenyl)ethan-1-on ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind in der pharmazeutischen Chemie aufgrund ihrer biologischen und pharmakologischen Eigenschaften von entscheidender Bedeutung . Die Azidogruppe in dieser Verbindung kann verschiedene Cycloadditionsreaktionen eingehen, was zur Bildung verschiedener Heterocyclen wie Triazole führt, die für ihre Stabilität und ihre potenziellen pharmazeutischen Anwendungen bekannt sind.

Anwendungen in der Click-Chemie

Die Verbindung wird in Click-Chemie-Reaktionen eingesetzt, insbesondere in der Kupfer(I)-katalysierten Alkin-Azid-Cycloaddition (CuAAC). Diese Reaktion wird häufig zur Herstellung neuer Materialien und Biokonjugate eingesetzt, da sie eine hohe Spezifität und Ausbeute aufweist . Die resultierenden 1,2,3-Triazole aus dieser Reaktion haben Anwendungen bei der Entwicklung neuer Medikamente und Agrochemikalien gefunden.

Pharmazeutische Entwicklung

Aufgrund seiner Fähigkeit, verschiedene Heterocyclen zu bilden, ist this compound ein wichtiges Instrument bei der Entwicklung neuer Pharmazeutika. Es wurde zur Synthese von Verbindungen mit antiallergischer, antihistaminergischer, antibakterieller, anti-HIV- und Antitumoraktivität verwendet . Diese Vielseitigkeit macht es zu einer bedeutenden Verbindung in der medizinisch-chemischen Forschung.

Agrochemische Forschung

In der Agrochemie wird die Verbindung zur Entwicklung neuer Pestizide und Herbizide eingesetzt. Die aus diesem Azidoketon gewonnenen Triazolderivate zeigen gute antiproliferative Aktivitäten gegen verschiedene Pflanzenpathogene und tragen zum Schutz der Ernten und zur Verbesserung der landwirtschaftlichen Produktivität bei .

Materialwissenschaften

In den Materialwissenschaften kann this compound verwendet werden, um Azidfunktionalitäten in Polymere oder Oberflächen einzubringen. Diese Funktionalisierung ermöglicht weitere Modifikationen durch Click-Chemie, was zur Entwicklung von fortschrittlichen Materialien mit spezifischen Eigenschaften wie verbesserter Haltbarkeit oder chemischer Beständigkeit führt .

Proteinmodifikation

Die Azidogruppe dieser Verbindung kann in Proteine eingeführt werden und bietet einen Griff für die Biokonjugation durch Click-Chemie. Diese Anwendung ist besonders nützlich im Bereich der Proteomik, wo sie die Markierung und Verfolgung von Proteinen sowie die Herstellung von Protein-basierten Therapeutika ermöglicht .

Wirkmechanismus

Mode of Action

- One possible mode of action involves the reaction of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one with hydrazine derivatives (such as hydroxylamine) to form hydrazones. The nitrogen atom in hydrazones acts as a nucleophile, attacking the carbonyl carbon of the ketone group. This results in the formation of a stable C=N bond. The hydrazone formation is essentially irreversible due to the dehydration step during the reaction, driving the equilibrium toward product formation .

Pharmacokinetics

- Information on absorption is not available. No data on volume of distribution. Limited information on metabolism and excretion. The compound’s ADME properties remain largely unexplored .

Biochemische Analyse

Biochemical Properties

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds between the azido group of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one and the active sites of the enzymes, leading to enzyme inhibition or modification .

Cellular Effects

The effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. This inhibition leads to reduced expression of pro-inflammatory genes and altered cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism involves the covalent modification of cysteine residues in target proteins, resulting in changes in protein function and gene expression. Additionally, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can induce oxidative stress by generating reactive oxygen species, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained inhibition of specific cellular pathways and potential cytotoxicity .

Dosage Effects in Animal Models

The effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels .

Metabolic Pathways

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can influence metabolic flux and alter metabolite levels in cells .

Transport and Distribution

The transport and distribution of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in certain tissues. Its distribution is influenced by factors such as lipophilicity and molecular size. The interaction with transporters and binding proteins can affect the compound’s localization and accumulation within cells .

Subcellular Localization

2-Azido-1-(2,5-dimethylphenyl)ethan-1-one exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is crucial for its activity and function within cells.

Eigenschaften

IUPAC Name |

2-azido-1-(2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGNEDNKOPTYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)

![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)

![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)

![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)

![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)

![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)